2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride
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Overview
Description
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N4O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The azido group attached to the methyl group at the 2-position and the carboxylic acid group at the 3-position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Azidation: The methyl group at the 2-position is introduced via a halogenation reaction, followed by substitution with sodium azide (NaN3) to form the azido group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale halogenation and azidation reactions using industrial reactors.
Purification: Techniques such as crystallization and recrystallization are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), halogenated solvents.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts, organic solvents like toluene or acetonitrile.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(Aminomethyl)pyridine-3-carboxylic acid hydrochloride.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where it is used to attach biomolecules to various surfaces or other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride depends on its specific application. In bioconjugation, the azido group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in chemical biology and materials science.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine-3-carboxylic acid hydrochloride: Similar structure but with an amine group instead of an azido group.
2-(Bromomethyl)pyridine-3-carboxylic acid hydrochloride: Contains a bromine atom instead of an azido group.
2-(Hydroxymethyl)pyridine-3-carboxylic acid hydrochloride: Features a hydroxyl group in place of the azido group.
Uniqueness
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations, such as cycloaddition reactions, that are not possible with its analogs. This makes it particularly valuable in synthetic chemistry and bioconjugation applications.
Properties
CAS No. |
2408971-84-4 |
---|---|
Molecular Formula |
C7H7ClN4O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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